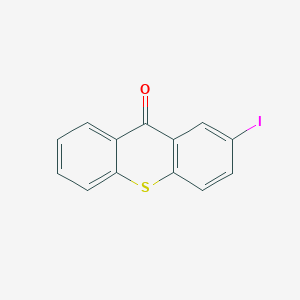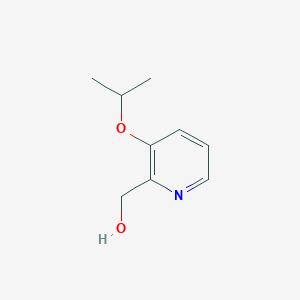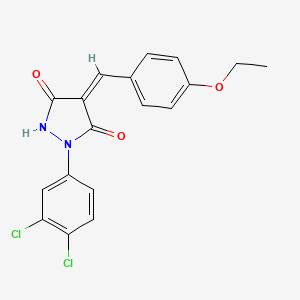
2-Iodo-9H-thioxanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodo-9H-thioxanthen-9-one is a derivative of thioxanthone, a compound known for its photoinitiating properties Thioxanthones are widely used in photopolymerization processes due to their ability to absorb light and initiate polymerization reactions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-9H-thioxanthen-9-one typically involves the iodination of 9H-thioxanthen-9-one. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the thioxanthone core using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-Iodo-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The thioxanthone core can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thioxanthene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in aprotic solvents like tetrahydrofuran (THF) or ether.
Major Products Formed:
Substitution Reactions: Products include various substituted thioxanthones depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thioxanthene derivatives.
科学的研究の応用
2-Iodo-9H-thioxanthen-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in photopolymerization processes, enabling the formation of polymers with precise control over the polymerization process.
Biology: The compound’s photoreactivity makes it useful in studying light-induced biological processes and developing photoresponsive biomaterials.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: It is used in the production of high-performance coatings, adhesives, and inks due to its ability to initiate polymerization under UV light.
作用機序
The mechanism of action of 2-Iodo-9H-thioxanthen-9-one primarily involves its ability to absorb light and generate reactive species. Upon exposure to UV light, the compound undergoes excitation to a higher energy state, followed by intersystem crossing to a triplet state. In this state, it can interact with other molecules to generate free radicals or other reactive intermediates, initiating polymerization or other chemical reactions. The presence of the iodine atom enhances the compound’s photoreactivity and efficiency as a photoinitiator.
類似化合物との比較
- 2-Bromo-9H-thioxanthen-9-one
- 2-Chloro-9H-thioxanthen-9-one
- 2-Fluoro-9H-thioxanthen-9-one
Comparison: 2-Iodo-9H-thioxanthen-9-one is unique due to the presence of the iodine atom, which significantly enhances its photoreactivity compared to its bromo, chloro, and fluoro counterparts. The larger atomic radius and higher atomic weight of iodine contribute to a greater degree of light absorption and energy transfer, making it a more efficient photoinitiator. Additionally, the iodine atom’s ability to participate in various substitution reactions expands the compound’s versatility in synthetic applications.
特性
分子式 |
C13H7IOS |
|---|---|
分子量 |
338.16 g/mol |
IUPAC名 |
2-iodothioxanthen-9-one |
InChI |
InChI=1S/C13H7IOS/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H |
InChIキー |
DVKZSEWNXFBKOO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656788.png)


![(2Z)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B13656798.png)

![azane;5-[2-(3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-2-[(E)-2-[4-[2-(3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B13656807.png)

![6-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13656823.png)
![(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B13656828.png)



![2-Chloro-5-methylfuro[2,3-d]pyrimidine](/img/structure/B13656851.png)
